molecular formula C8H11NO2S B3385327 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID CAS No. 62657-88-9

2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID

Cat. No.: B3385327
CAS No.: 62657-88-9
M. Wt: 185.25 g/mol
InChI Key: HRCOEVSFYVJQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Butylthiazole-4-carboxylic acid are not well-studied. Thiazole derivatives have been shown to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

The cellular effects of 2-Butylthiazole-4-carboxylic acid are not well-documented. Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines

Molecular Mechanism

The molecular mechanism of action of 2-Butylthiazole-4-carboxylic acid is not well-understood. It has been suggested that thiazole derivatives may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 2-Butylthiazole-4-carboxylic acid is involved in are not well-understood. Thiazole derivatives are known to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of a butyl-substituted thioamide with an α-halo acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens and nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, amines.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole compounds with various functional groups.

Scientific Research Applications

2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    2- (4-Pyridyl)thiazole-4-carboxylic acid: Another thiazole derivative with different substituents.

    2- (1′H-Indole-3′-carbonyl)thiazole-4-carboxylic acid methyl ester: A thiazole derivative with an indole moiety.

Uniqueness: 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID is unique due to its butyl substitution, which can influence its chemical properties and biological activities. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other thiazole derivatives.

Properties

IUPAC Name

2-butyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCOEVSFYVJQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299950
Record name 2-Butyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62657-88-9
Record name 2-Butyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62657-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared by the method of Carboxylic Acid 3, from step b using pentanamide (10 g) in place of 2-ethylbutanamide in step b. Yield 4.6 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium hydroxide (5.00 g) was added to a stirred mixture of ethyl 2-butylthiazole-4-carboxylate (example 78, step f) (6.50 g) in THF (80 mL) and water (20 mL). After 16 h, concentrated hydrochloric acid (10 mL) was added and the solution concentrated to ˜40 mL. The reaction mixture was partitioned between ethyl acetate and brine. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulphate, filtered and evaporated in vacuo to give the subtitled compound as an off white solid. Yield 4.6 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.